molecular formula C10H7FS B1344226 2-(3-Fluorophenyl)thiophene CAS No. 58861-49-7

2-(3-Fluorophenyl)thiophene

Cat. No. B1344226
CAS RN: 58861-49-7
M. Wt: 178.23 g/mol
InChI Key: NNSBUYUEZGMSGR-UHFFFAOYSA-N
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Description

The compound "2-(3-Fluorophenyl)thiophene" is a derivative of thiophene, a five-membered sulfur-containing heterocycle, which is of significant interest in the field of materials science and pharmaceuticals due to its diverse applications. Substituted thiophenes have been shown to exhibit a wide range of biological activities and are also utilized in electronics such as thin-film transistors and solar cells .

Synthesis Analysis

The synthesis of thiophene derivatives can involve various strategies. For instance, 3-Fluoro-4-hexylthiophene is prepared through a synthetic route that includes perbromination, protection of thiophene positions, and brom

Scientific Research Applications

Thiophene and its derivatives are a very important class of heterocyclic compounds that show interesting applications in various fields . Here are some of the applications:

  • Medicinal Chemistry

    • Thiophene-based analogs are seen as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
    • Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
    • For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
  • Industrial Chemistry and Material Science

    • Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
    • Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
  • Soluble Semiconductors

    • Fluorinated thiophene derivatives are widely used as soluble semiconductors . The substitution of a fluorophenyl group on the β-position of thiophene can improve the thermal stability of the corresponding polymer .
  • Polymers

    • Fluorinated thiophene derivatives are used in the creation of polymers .
  • Blue Light Emitting Materials

    • These compounds are used as blue light emitting materials .
  • Liquid Crystals

    • Fluorinated thiophene derivatives are used in the production of liquid crystals .
  • Histone Deacetylase (HDAC) Inhibitors

    • Some fluorinated thiophene derivatives represent potent selective class II histone deacetylase (HDAC) inhibitors .
  • Agonists of Sphingosine-1-Phosphate (S1P) Receptors

    • Some fluorinated thiophene derivatives are agonists of sphingosine-1-phosphate (S1P) receptors .
  • Chemosensors

    • Thiophene derivatives, due to their exceptional photophysical properties, can be employed in chemosensors for analyte detection .
    • These chemosensors have been used for the detection of cations (Al 3+, In 3+, Hg 2+, Pb 2+, Cr 3+, Zn 2+, etc.) and anions (CN −, F −, I − etc.) .
  • Synthetic Chemistry

    • The metallation of 2- and 3-fluorothiophenes followed by reaction with electrophiles provides substituted 2-fluorothiophenes and 3-fluorothiophenes .
  • Heterocyclic Compounds

    • Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
    • They are utilized in industrial chemistry and material science as corrosion inhibitors .
    • Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Safety And Hazards

The safety information for 2-(3-Fluorophenyl)thiophene indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H302, H315, H319, H335, and the precautionary statement is P261 .

Future Directions

While specific future directions for 2-(3-Fluorophenyl)thiophene are not mentioned in the search results, thiophene-based compounds are being extensively studied for their potential applications in various fields, including medicinal chemistry, organic semiconductors, and organic light-emitting diodes .

properties

IUPAC Name

2-(3-fluorophenyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FS/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNSBUYUEZGMSGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluorophenyl)thiophene

Synthesis routes and methods

Procedure details

2-Iodothiophene and 3-fluorophenylboronic acid were treated in a manner similar to Reference Example 26-(2) to give 2-(3-fluorophenyl)thiophene as oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Krishna, T Reddy, L Eppakayala, D Kalita - Rasayan J. Chem, 2020 - researchgate.net
The use of deep eutectic solvents (DESs) that act as an all‐in‐one solvent–template–reactant systems offers an interesting green alternative to conventional syntheses in chemical …
Number of citations: 2 www.researchgate.net

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